molecular formula C21H17FN4O3S2 B2363833 Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate CAS No. 300559-71-1

Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B2363833
CAS No.: 300559-71-1
M. Wt: 456.51
InChI Key: STYVQDOCZUTTGL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C21H17FN4O3S2 and its molecular weight is 456.51. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-2-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3S2/c1-2-29-20(28)18-15(13-6-8-14(22)9-7-13)11-30-19(18)23-17(27)12-31-21-25-24-16-5-3-4-10-26(16)21/h3-11H,2,12H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYVQDOCZUTTGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CSC3=NN=C4N3C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a triazole ring and a thiophene core, suggests various biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound has the molecular formula C20H22N4O3S2C_{20}H_{22}N_{4}O_{3}S_{2} and a molar mass of 430.54 g/mol. The structural components include:

  • Triazole ring : Known for its role in various biological activities.
  • Thioacetamide moiety : Implicated in enhancing biological interactions.
  • Fluorophenyl group : Often associated with increased lipophilicity and biological efficacy.

Biological Activity Overview

Preliminary studies indicate that compounds containing the [1,2,4]triazolo[4,3-a]pyridine moiety exhibit significant biological activities, including:

  • Antimicrobial properties : Some derivatives have shown effectiveness against various pathogens.
  • Anticancer activity : Research has indicated potential cytotoxic effects against cancer cell lines.
  • Anti-inflammatory effects : Compounds similar to Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido) have demonstrated anti-inflammatory properties in vivo.

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes linked to disease pathways.
  • Modulation of Receptor Activity : Interaction with G-protein-coupled receptors (GPCRs) can alter cellular signaling pathways.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can trigger programmed cell death in cancer cells.

Anticancer Activity

A study evaluated the cytotoxic effects of similar triazole derivatives on various cancer cell lines. For instance:

CompoundCell LineIC50 Value (µM)
Triazole AHCT116 (Colon Carcinoma)6.2
Triazole BT47D (Breast Cancer)27.3

These findings suggest that derivatives of this compound may exhibit comparable or enhanced anticancer properties.

Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of related compounds. The results indicated:

  • Significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-1 beta when treated with triazole derivatives.

This suggests that this compound could be a candidate for treating inflammatory diseases.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research. Future studies should focus on:

  • In-depth Mechanistic Studies : Understanding the precise pathways through which this compound exerts its effects.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure can enhance efficacy and reduce toxicity.
  • In Vivo Studies : Conducting animal studies to evaluate therapeutic potential and safety profiles.

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